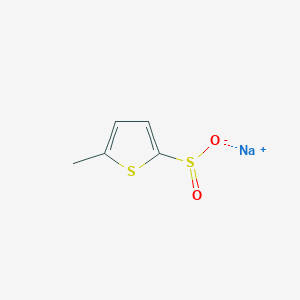

Sodium 5-methylthiophene-2-sulfinate

Description

Overview of Organosulfur Chemistry and Sulfinates

Organosulfur chemistry, a fundamental branch of chemistry, investigates the properties, synthesis, and reactions of organic compounds containing a carbon-sulfur bond. wikipedia.org These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial processes. wikipedia.orgwiley.com Life itself is dependent on organosulfur compounds, with two of the twenty common amino acids, cysteine and methionine, containing sulfur. wikipedia.org Furthermore, vital biomolecules like the vitamins biotin (B1667282) and thiamine, as well as the antioxidant glutathione, are organosulfur compounds. wikipedia.org The significance of this class of compounds extends to pharmaceuticals, with well-known antibiotics such as penicillin and sulfa drugs containing sulfur in their structures. wikipedia.org

Within the vast landscape of organosulfur chemistry, sulfinates (RSO₂⁻) and their corresponding acids (sulfinic acids, RSO₂H) represent a key functional group. wiley.com Sulfinate salts, particularly sodium sulfinates (RSO₂Na), have gained considerable attention as versatile and valuable building blocks in organic synthesis. nih.govrsc.org Unlike more conventional sulfonylating agents like sulfonyl chlorides, sulfinate salts are generally odorless, stable solids that are easy to handle, making them attractive reagents in the laboratory. nih.govrsc.org

The reactivity of sulfinates is multifaceted; they can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.org This versatility allows them to participate in a wide array of chemical transformations for the construction of S-S, N-S, and C-S bonds. nih.gov Consequently, sodium sulfinates are instrumental in the synthesis of various important sulfur-containing molecules, including:

Sulfones (R-SO₂-R¹) nih.gov

Sulfonamides (R-SO₂N-R¹R²) nih.gov

Thiosulfonates (R-SO₂S-R¹) nih.gov

The synthesis of sulfinates can be achieved through several methods. A common laboratory preparation involves the reduction of the corresponding sulfonyl chlorides. researchgate.netresearchgate.net Other routes include the reaction of organometallic reagents with sulfur dioxide. concordia.ca Modern synthetic strategies continue to be developed, including electrochemical methods and reactions utilizing precursors like sulfonyl hydrazides. organic-chemistry.orgrsc.org

Significance of the Thiophene (B33073) Core in Organic Synthesis

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom (C₄H₄S), is a privileged scaffold in organic and medicinal chemistry. nih.govwikipedia.org Its structure is analogous to that of benzene (B151609), and it exhibits many similar aromatic reactions, though it is generally more reactive. researchgate.netcognizancejournal.com The sulfur atom in the thiophene ring is a key feature, influencing the molecule's physicochemical properties, such as its electronic characteristics and ability to engage in hydrogen bonding, which can enhance interactions with biological targets. nih.gov

The importance of the thiophene nucleus is highlighted by its presence in numerous pharmaceuticals and agrochemicals. wikipedia.orgnih.gov In drug discovery, a common strategy involves replacing a benzene ring with a thiophene ring, a concept known as bioisosterism, which can often maintain or improve biological activity. wikipedia.org This has led to the development of successful drugs across various therapeutic areas, including the anti-inflammatory drug lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.org Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, such as:

Anticancer cognizancejournal.comnih.gov

Anti-inflammatory nih.gov

Antimicrobial nih.gov

Anticonvulsant nih.gov

Beyond medicine, thiophene-based systems are crucial in materials science. taylorandfrancis.com Polymers incorporating thiophene units, known as polythiophenes, are studied for their electronic properties and have applications in organic electronic devices like light-emitting diodes (LEDs) and solar cells. wikipedia.orgacs.org

The synthesis of the thiophene ring can be accomplished through various classical methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses. pharmaguideline.com Modern synthetic chemistry has also provided numerous advanced methods for constructing and functionalizing the thiophene core, often through metal-catalyzed cross-coupling reactions or the cyclization of functionalized alkynes. nih.govbohrium.com

Contextualizing Sodium 5-Methylthiophene-2-sulfinate within Contemporary Research

This compound is a specific chemical compound that combines the key features discussed in the previous sections: a sodium sulfinate group attached to a thiophene core, which is further substituted with a methyl group.

Structural and Chemical Properties

| Property | Data |

| Chemical Formula | C₅H₅NaO₂S₂ |

| CAS Number | 1850861-11-8 |

| Molar Mass | 186.22 g/mol |

Data sourced from ChemBK and Sigma-Aldrich. sigmaaldrich.com

This compound serves as a specialized building block in organic synthesis. The presence of the sulfinate group allows it to be used in reactions to introduce the 5-methylthien-2-ylsulfonyl moiety into other molecules, leading to the formation of sulfones or sulfonamides. The thiophene ring itself can be a target for further functionalization, and the methyl group can influence the reactivity and properties of the molecule.

While extensive, dedicated research articles focusing solely on the applications of this compound are not abundant in the public domain, its utility can be inferred from the well-established chemistry of both sulfinates and thiophenes. It is available commercially as a reagent for research and development. sigmaaldrich.com Its direct precursor for synthesis would likely be 5-methylthiophene-2-sulfonyl chloride. sigmaaldrich.com The compound is part of a larger family of thiophene sulfinates and related derivatives that are explored in various chemical contexts. For instance, related structures like sodium 5-(acetamidomethyl)thiophene-2-sulfinate are also documented as chemical reagents. shachemlin.com

The contemporary relevance of this compound lies in its potential for creating novel, highly functionalized thiophene-containing molecules. These resulting compounds could be candidates for new pharmaceuticals, agrochemicals, or advanced materials, leveraging the established biological and material significance of the thiophene scaffold. nih.govacs.org Its role as a synthetic intermediate makes it a valuable tool for chemists aiming to construct complex molecular architectures that feature the unique properties of the 5-methylthiophene unit.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5NaO2S2 |

|---|---|

Molecular Weight |

184.2 g/mol |

IUPAC Name |

sodium;5-methylthiophene-2-sulfinate |

InChI |

InChI=1S/C5H6O2S2.Na/c1-4-2-3-5(8-4)9(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

BITNIHQRTBEGDL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(S1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Sodium 5 Methylthiophene 2 Sulfinate Reactivity

Multifaceted Reactivity Profiles: Nucleophilic, Electrophilic, and Radical Pathways

Sodium sulfinates, including Sodium 5-methylthiophene-2-sulfinate, are recognized for their diverse reactivity, which allows them to function as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.govrsc.org This multifaceted nature makes them powerful building blocks in the synthesis of a wide range of organosulfur compounds. nih.gov

Nucleophilic Reactivity: In its most straightforward role, the sulfinate anion can act as a nucleophile. For instance, in the presence of a suitable electrophile, it can participate in substitution reactions. This nucleophilicity is fundamental to many of its applications, including certain cross-coupling pathways.

Electrophilic Reactivity: Under specific conditions, the sulfur atom in the sulfinate can become an electrophilic center. This is less common than its nucleophilic or radical behavior but can be achieved through activation, for example, by conversion to a sulfinyl chloride intermediate.

Radical Pathways: A dominant and synthetically valuable aspect of sulfinate reactivity is its ability to generate sulfonyl radicals (RSO₂•). researchgate.net This is typically achieved through single-electron transfer (SET) processes, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. rsc.orgresearchgate.netnih.gov The formation of an electron donor-acceptor (EDA) complex between the sulfinate and another reagent can facilitate this SET process upon exposure to visible light, providing a green and efficient route to sulfonyl radicals without external photocatalysts. nih.gov The 5-methylthiophene-2-sulfonyl radical, once generated from this compound, can engage in a variety of subsequent transformations.

The ability to switch between these one- and two-electron pathways allows for divergent reactivity, enabling the synthesis of different product classes from the same starting materials simply by altering the reaction conditions, such as by adding a base or using a photocatalyst. nih.gov Thiophenyl sulfinates have been shown to be suitable substrates in these varied transformations, successfully yielding the desired products. nih.govnih.gov

Sulfonyl Radical Generation and Reactivity

The generation of sulfonyl radicals from sodium sulfinates is a key process that unlocks a vast range of synthetic applications. researchgate.net For this compound, this involves the one-electron oxidation of the sulfinate anion to produce the corresponding 5-methylthiophene-2-sulfonyl radical.

This oxidation can be accomplished through several methods:

Chemical Oxidants: Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can oxidize sodium sulfinates to generate sulfonyl radicals. rsc.org

Photoredox Catalysis: Visible-light photocatalysis provides a mild and efficient method for generating sulfonyl radicals. nih.gov In this process, a photoexcited catalyst oxidizes the sulfinate anion.

Electrochemical Synthesis: Anodic oxidation offers an environmentally friendly alternative, using electricity instead of chemical redox agents to generate sulfonyl radicals from sulfinates. researchgate.net

Catalyst-Free Photochemical Methods: In some systems, the formation of an electron donor-acceptor (EDA) complex between the sulfinate and an acceptor molecule is sufficient to trigger sulfonyl radical formation upon irradiation with visible light, bypassing the need for a dedicated photocatalyst. nih.gov

Once formed, the 5-methylthiophene-2-sulfonyl radical is a versatile intermediate that can participate in numerous reactions, most notably additions to unsaturated systems like alkenes and alkynes. nih.govmdpi.com

A significant application of sulfonyl radicals is in triggering cascade cyclization and annulation reactions. nih.govrsc.org This strategy provides a powerful tool for constructing complex heterocyclic structures in a single step. mdpi.com The general mechanism involves the addition of the S-centered sulfonyl radical to a C-C multiple bond, which generates a new carbon-centered radical. This radical can then undergo an intramolecular cyclization onto another part of the molecule, leading to the formation of a ring system.

In a typical reaction, the 5-methylthiophene-2-sulfonyl radical, generated from this compound, would add to an alkyne or alkene. For example, in the synthesis of sulfonated benzothiophenes, a sulfonyl radical can add to a 2-alkynylthioanisole substrate. This initial addition is followed by a cascade of cyclization steps to yield the final polycyclic product. mdpi.com These reactions can often be performed under mild, metal- and photocatalyst-free conditions, induced by visible light with an initiator like K₂S₂O₈. mdpi.com

The scope of this transformation has been demonstrated with various sodium sulfinates. The table below shows representative yields for a visible-light-induced cascade cyclization of 2-alkynylthioanisoles with different sodium sulfinates, illustrating the general applicability of the method.

| Entry | Sodium Sulfinate | Yield (%) |

| 1 | Sodium 4-methylbenzenesulfinate | 82 |

| 2 | Sodium benzenesulfinate | 78 |

| 3 | Sodium 4-fluorobenzenesulfinate | 63 |

| 4 | Sodium 4-chlorobenzenesulfinate | 75 |

| 5 | Sodium 4-methoxybenzenesulfinate | 85 |

| 6 | Sodium 4-ethoxybenzenesulfinate | 89 |

| 7 | Sodium 2-naphthalenesulfinate | 71 |

| 8 | Sodium methanesulfinate | 55 |

Data adapted from a study on the synthesis of sulfonated benzothiophenes, demonstrating the feasibility of using various sulfinates, including heteroaromatic analogs, in radical cyclizations. mdpi.com

Interaction with Oxidative Species (e.g., Singlet Oxygen)

The thiophene (B33073) ring and the sulfinate group in this compound both have the potential to interact with reactive oxygen species like singlet oxygen (¹O₂). Theoretical studies have shown that the reaction of thiophene and its alkylated derivatives with singlet oxygen is a viable process. researchgate.netnih.gov The most favorable pathway is often a [4+2] cycloaddition, which leads to the formation of an unstable endoperoxide (a thiaozonide). researchgate.net This intermediate can then decompose rapidly. The presence of a methyl group on the thiophene ring can lower the energy barrier for this addition pathway. nih.gov

Formation and Reactivity of Transient Sulfur Intermediates (e.g., Sulfines)

Sulfines (thione S-oxides) are transient sulfur-containing intermediates that can be involved in various organic reactions. While not a direct product of this compound under typical conditions, related sulfur compounds can be converted into sulfines. For instance, α,β-unsaturated sulfines have been prepared through the reaction of α-silyl carbanions with sulfur dioxide. researchgate.net Another route involves the nih.govnih.gov-sigmatropic rearrangement of certain prop-2-ynyl sulfinates, which yields allenyl sulfones that can be subsequently transformed into α,β-unsaturated sulfines. researchgate.net These examples highlight the potential for sulfinate-derived structures to access transient intermediates like sulfines, which could then undergo in-situ reactions such as rearrangements or cycloadditions.

Mechanistic Pathways in Cross-Coupling Reactions

This compound is an effective coupling partner in various cross-coupling reactions, offering an alternative to more traditional reagents like boronic acids or organometallics. A key transformation is the desulfinylative cross-coupling, where the sulfinate group is displaced and replaced by an aryl or other organic group, with extrusion of sulfur dioxide (SO₂).

Palladium-Catalyzed Cross-Coupling: One major pathway is the palladium-catalyzed Suzuki-Miyaura type reaction. In this process, this compound can couple with aryl halides or pseudohalides. doaj.org The mechanism is believed to involve the standard catalytic cycle of oxidative addition, transmetalation (or a related substitution), and reductive elimination. The use of sulfinates in this context is advantageous as they are often stable, easy to handle solids and the reaction can sometimes be performed in aqueous media, enhancing its environmental credentials. Studies have demonstrated that substituted thiophene-2-sulfinates generate cross-coupling products in good yields, arylating exclusively at the sulfinate position.

Transition-Metal-Free Cross-Coupling: Remarkably, cross-coupling reactions with sulfinates can also proceed without a transition metal catalyst, particularly when using Grignard reagents. This pathway involves the activation of the sulfinate, for example by reaction with oxalyl chloride, to form a sulfinyl chloride in situ. This electrophilic intermediate is then attacked by the nucleophilic Grignard reagent. Subsequent steps lead to the formation of a sulfurane intermediate. nih.gov This intermediate can then undergo ligand coupling to form the C-C bond and release sulfur-containing byproducts. This method allows for the programmable and stereospecific installation of alkyl groups. nih.gov

The table below illustrates the effectiveness of desulfinylative cross-coupling between various sodium heteroaryl-2-sulfinates and 4-bromoanisole, highlighting the utility of this reaction.

| Entry | Heteroaryl-2-Sulfinate | Solvent System | Yield (%) |

| 1 | Thiophene-2-sulfinate | H₂O | 75 |

| 2 | Thiophene-2-sulfinate | H₂O:DMF (3:1) | 88 |

| 3 | Benzo[b]thiophene-2-sulfinate | H₂O | 80 |

| 4 | Benzo[b]thiophene-2-sulfinate | H₂O:DMF (3:1) | 90 |

| 5 | 5-Methylthiophene-2-sulfinate | H₂O | 60 |

| 6 | 5-Methylthiophene-2-sulfinate | H₂O:DMF (3:1) | 71 |

| 7 | Benzo[b]furan-2-sulfinate | H₂O | 84 |

| 8 | Benzo[b]furan-2-sulfinate | H₂O:DMF (3:1) | 92 |

Data adapted from a study on desulfinylative cross-coupling in aqueous media, showing yields for the reaction with 4-bromoanisole.

Applications of Sodium 5 Methylthiophene 2 Sulfinate in Complex Organic Synthesis

Construction of S–S Bonds: Thiosulfonate Synthesis

The thiosulfonate group (R-SO₂S-R¹) is a significant functional group in organic synthesis and is present in various biologically active compounds. researchgate.netnih.gov Sodium 5-methylthiophene-2-sulfinate serves as an excellent starting material for the synthesis of both symmetrical and unsymmetrical thiosulfonates through various catalytic and metal-free methods. nih.gov

One prominent method involves the iron(III)-catalyzed cross-coupling of sodium sulfinates with thiols under aerobic conditions. organic-chemistry.org This process is considered environmentally benign, utilizing an inexpensive and non-toxic catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org Similarly, copper-catalyzed reactions between sodium sulfinates and thiols or disulfides in the presence of air also efficiently yield thiosulfonates. nih.govorganic-chemistry.org In these reactions, the 5-methylthiophene-2-sulfonyl moiety is coupled with a different sulfur-containing fragment.

Another effective strategy is the BF₃·OEt₂-mediated disproportionate coupling of sodium sulfinates. nih.govgoogle.com This metal-free approach allows for the synthesis of symmetrical thiosulfonates and can be extended to produce unsymmetrical versions by using two different sodium sulfinate starting materials. google.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov Research indicates that sodium arylsulfinates with electron-donating groups, such as the methyl group on the thiophene (B33073) ring, generally perform better in these transformations. nih.gov

Table 1: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Method | Reagents/Catalyst | Key Features |

| Iron-Catalyzed Coupling | Thiols, FeCl₃, O₂ (air) | Green, sustainable, uses inexpensive catalyst. nih.govorganic-chemistry.org |

| Copper-Catalyzed Coupling | Thiols/Disulfides, CuI, Air | Efficient formation of S-S bonds. nih.govorganic-chemistry.org |

| Disproportionation Coupling | BF₃·OEt₂ | Metal-free, mild conditions, good for symmetrical & unsymmetrical products. nih.govgoogle.com |

| Oxidation of Thiols | Selectfluor, H₂O | Rapid and efficient, uses water as an oxygen source. organic-chemistry.org |

Formation of N–S Bonds: Sulfonamide Generation

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of therapeutic agents. nih.govucl.ac.uk The thiophene-sulfonamide scaffold, in particular, is a well-established pharmacophore with diverse biological activities. researchgate.netgoogle.com this compound provides a direct route to these valuable compounds through the formation of nitrogen-sulfur (N–S) bonds. nih.govsemanticscholar.org

A widely adopted method for sulfonamide synthesis from sodium sulfinates is the iodine-mediated coupling with amines. nih.gov This transformation can be carried out at room temperature and is applicable to a broad spectrum of primary and secondary amines, including aromatic, aliphatic, and cyclic variants. nih.gov The reaction involves the in-situ generation of a sulfonyl iodide intermediate from the sodium sulfinate, which then readily reacts with the amine to furnish the desired sulfonamide. This approach avoids the use of unstable sulfonyl chlorides, which are traditionally used for this purpose. ucl.ac.uk

The versatility of this compound in these reactions allows for the straightforward incorporation of the 5-methylthienylsulfonyl group into complex molecules, facilitating the development of new drug candidates and molecular probes. ucl.ac.ukresearchgate.net

Table 2: General Methods for Sulfonamide Synthesis from Sodium Sulfinates

| Method | Reagents | Substrate Scope |

| Iodine-Mediated Coupling | I₂, Primary & Secondary Amines | Aromatic, aliphatic, acyclic, and cyclic amines. nih.gov |

Elaboration of C–S Bonds

The creation of carbon-sulfur (C–S) bonds is fundamental to organosulfur chemistry. This compound is a key reagent for forging these bonds, leading to the synthesis of important classes of compounds such as sulfides and sulfones. nih.govresearchgate.net

While sodium sulfinates are more commonly used as sulfonylating agents (RSO₂⁻), they can also function as sulfenylating agents (RS⁻) under specific reductive conditions or in certain multicomponent reactions. nih.gov This dual reactivity allows for the synthesis of sulfides (R-S-R¹), where the sulfur atom is in a lower oxidation state. The conversion of a sulfinate to a sulfide (B99878) is a less direct application but highlights the reagent's versatility. For instance, a one-pot, three-component reaction of alcohols, organohalides, and sodium thiosulfate (B1220275) in water can produce unsymmetrical aryl sulfides, showcasing a transition-metal-free approach to C-S bond formation. researchgate.net

The most prominent application of this compound in C–S bond formation is the synthesis of sulfones (R-SO₂-R¹). nih.gov The resulting 5-methylthienyl sulfones are valuable targets in materials science and medicinal chemistry. nih.gov

Vinyl Sulfones: These structures can be synthesized via palladium-catalyzed cross-coupling reactions between sodium sulfinates and vinyl tosylates. researchgate.net Another approach involves the radical sulfonylation of 3,4-dihalo-2(5H)-furanones with sodium sulfinates. researchgate.net These methods provide access to vinyl sulfones bearing the 5-methylthiophene moiety.

Allyl Sulfones: Allylic sulfones are readily accessible through the hydrosulfonylation of allenes. chemrxiv.org A particularly efficient, transition-metal-free method utilizes a Brønsted acid, such as trifluoroacetic acid (TFA), to mediate the addition of sodium sulfinates to N-allenyl derivatives. chemrxiv.org This reaction proceeds under mild conditions in water and is highly atom-economical. Notably, heteroaromatic sulfinates, including a thiophene-3-sulfinate derivative, have been successfully employed, demonstrating the suitability of this method for substrates like this compound. chemrxiv.org

β-Keto Sulfones: The synthesis of β-keto sulfones can be achieved through a BF₃·OEt₂-promoted reaction between sodium sulfinates and alkynes. researchgate.net This metal-free protocol is operationally simple, proceeds under mild conditions, and tolerates a good range of functional groups, providing facile access to β-keto sulfones containing the 5-methylthiophene core. researchgate.net

Table 3: Synthesis of Various Sulfone Types from Sodium Sulfinates

| Sulfone Type | Synthetic Method | Key Reagents |

| Vinyl Sulfone | Palladium-Catalyzed Coupling | Vinyl Tosylates, Pd₂(dba)₃, XantPhos researchgate.net |

| Allyl Sulfone | Brønsted Acid-Mediated Hydrosulfonylation | Allenes, Trifluoroacetic Acid (TFA) chemrxiv.org |

| β-Keto Sulfone | Lewis Acid-Promoted Reaction | Alkynes, BF₃·OEt₂ researchgate.net |

A significant advancement in synthetic chemistry is the direct functionalization of unactivated C–H bonds. Sodium sulfinates, including this compound, have been identified as key reagents in achieving site-selective C–H sulfonylation. nih.govrsc.org This strategy allows for the introduction of the sulfonyl group into a molecule without the need for pre-functionalized starting materials, such as halides or boronic acids. These reactions are often directed by a functional group already present in the substrate, enabling the precise installation of the sulfonyl moiety at a remote position. This powerful technique streamlines synthetic routes to complex molecules and represents a highly efficient and atom-economical approach to C–S bond formation. semanticscholar.orgresearchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov Sodium sulfinates have been successfully integrated into MCRs to build intricate molecular architectures. nih.govsemanticscholar.org For example, the synthesis of sulfonylated furanone derivatives from 3,4-dihalo-5-alkoxy-2(5H)-furanones and sodium sulfinates proceeds via a radical sulfonylation pathway that can be part of a multicomponent setup. researchgate.net The ability of this compound to participate in radical processes makes it an ideal candidate for such strategies, enabling the rapid assembly of complex heterocyclic systems incorporating the 5-methylthienylsulfonyl group. nih.govrsc.org

Desulfinylative Cross-Coupling Reactions

Desulfinylative cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon bonds. In these reactions, sodium arylsulfinates, including heteroaromatic variants like this compound, function as effective nucleophilic coupling partners. The reaction typically proceeds via a catalytic cycle involving a transition metal, most commonly palladium, and is characterized by the extrusion of sulfur dioxide (SO₂).

A notable application of this methodology is the synthesis of diarylmethanes. Research has demonstrated a palladium-catalyzed approach for coupling various aromatic sodium sulfinates with benzyl (B1604629) chlorides. acs.orgnih.gov This desulfitative reaction provides access to a range of diarylmethanes in moderate to good yields, showcasing the sulfinate group as a reliable aryl source. acs.orgnih.gov The general transformation highlights the versatility of sodium sulfinates as coupling partners.

The utility of heteroaromatic sulfinates in these transformations is of significant interest. Studies have shown that heteroaromatic sulfinate salts can be exceptionally effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, in some cases offering advantages in stability and reactivity over traditional organometallic reagents like organoborons. acs.org An efficient and environmentally favorable palladium-catalyzed protocol has been developed for the intermolecular cross-coupling of heteroaromatic sulfinates. nih.gov These bench-stable, non-hygroscopic salts can undergo rapid coupling with aryl halides without the need for co-catalysts or additives, arylatting the sulfinate position chemoselectively. nih.gov

Mechanistic studies on the palladium-catalyzed desulfinylative cross-coupling of (hetero)aryl sulfinate salts with aryl bromides have begun to elucidate the process. acs.org The reaction is understood to proceed through a sequence involving an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. acs.org

Table 1: Representative Palladium-Catalyzed Desulfinylative Cross-Coupling

| Reactant 1 (Sulfinate) | Reactant 2 (Electrophile) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aromatic/Heteroaromatic Sodium Sulfinate | Benzyl Chloride | Palladium Catalyst | Diarylmethane | acs.orgnih.gov |

| Heteroaromatic Sulfinate Salt | (Hetero)Aryl Halide | Palladium Catalyst | Bi(hetero)aryl | acs.orgnih.gov |

Role in Thiophene Functionalization and Derivatization

This compound is a key reagent for the functionalization and derivatization of the thiophene ring, primarily by enabling the introduction of the 5-methylthien-2-yl group into a target molecule through the cross-coupling reactions described previously. This process represents a C-C bond formation at the C2 position of the thiophene core, a common strategy for building complex thiophene-containing molecules used in materials science and medicinal chemistry. nih.gov

The synthesis of the sulfinate reagent itself is a critical derivatization of the parent thiophene. While only a selection of sodium sulfinates are commercially available, they are commonly prepared from more accessible starting materials. nih.gov The most conventional and widely used method involves the reduction of the corresponding sulfonyl chloride. nih.gov For the target compound, this involves the reduction of 5-methylthiophene-2-sulfonyl chloride, typically using a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. nih.gov This straightforward preparation makes this compound and its analogs readily accessible for synthetic applications.

Beyond serving as a coupling handle, the strategic placement of substituents on the thiophene ring is crucial for modulating the electronic properties of the final products. The functionalization of thiophene C-H bonds is a major area of research, with methods being developed for selective activation at various positions on the ring. researchgate.netrsc.orgnih.gov For instance, palladium-catalyzed reactions can achieve direct arylation at the C2 and C3 positions of thieno-fused heterocycles. mdpi.com The presence of the methyl group at the C5 position in this compound pre-defines one of the alpha-positions, directing subsequent functionalization via the sulfinate group to the C2 position. This inherent regioselectivity is a significant advantage in multistep syntheses.

Table 2: Synthesis and Application in Thiophene Derivatization

| Process | Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Sulfinate Synthesis | 5-Methylthiophene-2-sulfonyl chloride | Sodium sulfite (Na₂SO₃) | This compound | Preparation of the coupling reagent | nih.gov |

| Cross-Coupling | This compound | Aryl/Benzyl Halide, Pd Catalyst | 2-Aryl/Benzyl-5-methylthiophene | C-C bond formation at the C2 position | acs.orgnih.gov |

Catalytic Roles and Transformations Involving Sodium 5 Methylthiophene 2 Sulfinate

Photocatalytic Systems for Carbon–Sulfur Bond Formation

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for forging carbon-sulfur bonds using sulfinate salts. These methods often operate under mild, ambient temperature conditions, offering an alternative to traditional, more aggressive synthetic routes.

Dual photoredox/nickel catalysis represents a leading approach for the cross-coupling of sodium sulfinates with a wide range of partners. nih.govnih.govresearchgate.net This system successfully couples aryl, heteroaryl, and vinyl halides—including challenging aryl chlorides—with sodium sulfinates at room temperature. nih.govresearchgate.net The process is notable for not requiring sacrificial reagents or organic electron mediators. nih.gov The mechanism involves the generation of a sulfonyl radical from the sulfinate salt, which then participates in the nickel-catalyzed cycle. nih.govresearchgate.net

Recent advancements have also introduced more sustainable photocatalysts. An organoboron compound, AQDAB, has been used in conjunction with a nickel catalyst for the cross-coupling of aryl bromides with sodium sulfinates under white light irradiation. mdpi.com This highlights a move away from expensive and rare iridium or ruthenium complexes often used in photoredox catalysis. mdpi.com The reaction tolerates a broad scope of functional groups, including cyanide, nitro, and carbonyl groups, and is effective for creating heteroaryl sulfones. mdpi.com

Furthermore, polyoxometalates have been employed as stable and efficient photocatalysts for the oxidative coupling of arylhydrazines with sodium sulfinates, using molecular oxygen as the oxidant. rsc.org This visible-light-driven method avoids the use of traditional halogenated aromatic precursors, presenting a greener route to diaryl sulfones. rsc.org The reaction demonstrates excellent functional group compatibility and is particularly effective with electron-rich arylhydrazines. rsc.org

| Catalyst System | Reactants | Product Type | Light Source | Key Features |

| Photoredox/Nickel Dual Catalysis | Sodium Sulfinates, Aryl/Heteroaryl/Vinyl Halides | Aromatic Sulfones | Not Specified | Room temperature; tolerates aryl chlorides; no sacrificial reagents needed. nih.govresearchgate.net |

| Nickel/Organoboron (AQDAB) | Sodium Sulfinates, Aryl Bromides | Diaryl/Heteroaryl Sulfones | White Light | Sustainable alternative to Ir/Ru catalysts; broad functional group tolerance. mdpi.com |

| Polyoxometalate (Na₂H[α-PMo₁₂O₄₀]·14H₂O) | Sodium Sulfinates, Arylhydrazines | Diaryl Sulfones | Visible Light | Uses O₂ as oxidant; avoids halogenated precursors; sustainable. rsc.org |

| Eosin Y | Sodium Sulfinates, Allenes | Vinyl Sulfones | Green LED | Forms Markovnikov-type products; inhibited by TEMPO, suggesting a radical pathway. nih.gov |

Transition Metal Catalyzed Reactions (e.g., Nickel-Catalyzed Cross-Couplings)

Transition metal catalysis, particularly with nickel, is a cornerstone for the synthesis of sulfones from sulfinate salts. Nickel catalysts are attractive due to their unique catalytic properties and lower cost compared to palladium. researchgate.netmdpi.com

Nickel-catalyzed cross-coupling reactions provide a direct and efficient method for forming C(sp²)-S bonds. The dual photoredox/nickel catalysis systems, as mentioned previously, are a prime example where the transition metal plays a crucial role. nih.govnih.govresearchgate.net In these reactions, a Ni(II) precatalyst is typically used, which enters a catalytic cycle involving Ni(I) and Ni(III) intermediates to facilitate the coupling of the sulfonyl radical with the aryl halide partner. nih.gov This approach has proven versatile for producing a wide array of aromatic sulfones. nih.govnih.govresearchgate.net

The development of specific ligands has been critical in expanding the scope of nickel-catalyzed C-S cross-couplings, especially for sterically hindered substrates. rsc.org While palladium catalysis has traditionally been used, recent work has shown that flexible bidentate phosphine (B1218219) ligands enable nickel to catalyze the coupling of sterically demanding aryl electrophiles with thiols. rsc.org This principle extends to sulfinate chemistry, where ligand choice is crucial for reaction efficiency and substrate scope. For instance, in the coupling of sulfonamides with (hetero)aryl chlorides, air-stable (L)NiCl(o-tol) precatalysts with specialized phosphine ligands have been instrumental. nih.gov

The utility of these nickel-catalyzed methods is demonstrated by their broad substrate scope and functional group tolerance. mdpi.com Reactions have been successfully applied to aryl bromides and chlorides bearing electron-withdrawing and electron-donating groups, as well as various heteroaromatic systems like quinoline, thiophene (B33073), and pyridine. mdpi.com

| Catalyst/Ligand System | Substrates | Product | Key Features |

| Ni(II)/Photoredox Catalyst | Sodium Sulfinates, Aryl/Vinyl Halides | Aromatic/Vinyl Sulfones | Dual catalytic system; operates at room temperature. nih.govnih.gov |

| Ni(cod)₂/DPEphos or dppbz | Alkyl Thiols, Aryl Triflates | Aryl Alkyl Sulfides | Effective for sterically hindered substrates. rsc.org |

| (L)NiCl(o-tol) Precatalysts | Sulfonamides, (Hetero)aryl Chlorides | N-Aryl Sulfonamides | Air-stable precatalyst; broad (pseudo)halide scope. nih.gov |

| Ni/Organoboron Catalyst | Sodium Sulfinates, Aryl Bromides | Diaryl Sulfones | Visible-light promoted; sustainable photocatalyst. mdpi.com |

Electrocatalytic Processes in Sulfinate Chemistry

Electrosynthesis offers a green and efficient alternative for sulfone synthesis, utilizing electric current as a traceless oxidant and often avoiding the need for chemical oxidants or metal catalysts. acs.orgrsc.org This approach has been successfully applied to reactions involving sodium sulfinates.

An electrochemical method for synthesizing vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been developed. acs.orgacs.org This process uses direct current in an undivided cell with graphite (B72142) carbon electrodes, allowing for the formation of diverse sulfone compounds in high yields at room temperature without the need for harmful oxidants or transition metals. acs.org Similarly, the electrochemical conversion of olefins and sodium sulfinates into vinyl sulfones can be effectively promoted by in situ electrogenerated iodine. fao.org

The electrochemical sulfonylation of enamides with sodium sulfinates provides access to β-amidovinyl sulfones. rsc.org This protocol is performed in an undivided cell under constant current and is notable for being catalyst-, electrolyte-, and oxidant-free, relying on electric current as a green oxidant. rsc.org The reaction exhibits good functional group tolerance and is believed to proceed through a radical mechanism. rsc.org These electrochemical methods represent a practical and environmentally friendly pathway to valuable sulfone compounds. acs.orgresearchgate.net

| Reaction Type | Substrates | Product | Conditions | Key Features |

| Sulfonylation of Olefins | Sodium Sulfinates, Olefins | Vinyl, Alkyl, Allyl Sulfones | Undivided cell, graphite electrodes, direct current | Oxidant- and metal-free; room temperature. acs.orgacs.org |

| Sulfonylation of Enamides | Sodium Sulfinates, Enamides | β-Amidovinyl Sulfones | Undivided cell, constant current | Catalyst-, electrolyte-, and oxidant-free. rsc.org |

| Sulfonylation of Olefins | Sodium Sulfinates, Olefins | Vinyl Sulfones | In situ electrogenerated I₂ | Convenient and efficient at room temperature. fao.org |

Acid-Catalyzed Transformations

Sodium sulfinates can undergo transformations under acidic conditions, most notably disproportionation reactions. The mechanism of the disproportionation of sulfinic acids has been studied, providing a basis for these transformations. acs.org

A significant acid-promoted reaction is the disproportionate coupling of sodium sulfinates mediated by the Lewis acid boron trifluoride diethyl etherate (BF₃·OEt₂). acs.org This reaction provides a convenient, metal-free method for synthesizing thiosulfonates in moderate to excellent yields. acs.org The process involves the formation of both a thiyl radical and a sulfonyl radical via the disproportionation of a sulfinyl radical intermediate. acs.org

This method can be used to create symmetrical thiosulfonates from a single sodium sulfinate or unsymmetrical thiosulfonates by using two different sodium sulfinates in a cross-disproportionation coupling. google.com The thiosulfonate products are valuable in their own right and can also serve as stable intermediates for the one-pot, two-step synthesis of other important sulfur compounds, such as sulfones and sulfonamides. acs.orggoogle.com The reaction conditions are mild, and the process avoids the need for external oxidants or reducing agents. google.com

| Reaction Type | Reagent/Catalyst | Substrates | Product | Key Features |

| Disproportionate Coupling | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Sodium Sulfinates | Symmetrical/Unsymmetrical Thiosulfonates | Metal-free; no external oxidant/reductant needed; forms S-S(O)₂ bond. acs.orggoogle.com |

Computational and Theoretical Insights into Sodium 5 Methylthiophene 2 Sulfinate Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties and reactivity of organosulfur compounds. taylorandfrancis.comresearchgate.net DFT calculations are employed to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways from reactants to products.

For Sodium 5-methylthiophene-2-sulfinate, DFT studies can be instrumental in understanding its role in various chemical transformations. rsc.org For instance, in reactions where the sulfinate acts as a nucleophile or a precursor to sulfonyl radicals, DFT can model the step-by-step mechanism. nih.gov These calculations can determine the activation energies for key steps, such as the cleavage of the S-O bond or the formation of new C-S or S-S bonds. nih.gov

A typical DFT study on a reaction involving this compound would involve:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. researchgate.net

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface. researchgate.net

Energy Profile Construction: By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed, revealing the thermodynamics and kinetics of the reaction.

For example, in a hypothetical reaction with an electrophile, DFT could elucidate whether the reaction proceeds via an S-alkylation or O-alkylation pathway by comparing the activation barriers for both routes. Such studies have been performed on similar sulfinate salts, providing a framework for predicting the behavior of Sodium 5--methylthiophene-2-sulfinate. nih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those derived from DFT, provide a suite of descriptors that can predict the reactivity of a molecule. nih.govnih.gov For this compound, these descriptors offer a quantitative measure of its chemical behavior.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the sulfinate group, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the sulfinate group would exhibit a strong negative potential.

| Descriptor | Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -2.5 eV | Indicates good electron-donating ability |

| LUMO Energy | 1.8 eV | Indicates moderate electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Suggests moderate reactivity |

| Electronegativity (χ) | 0.35 | Overall tendency to attract electrons |

| Hardness (η) | 2.15 | Resistance to change in electron distribution |

| Softness (S) | 0.23 | Ease of change in electron distribution |

| Electrophilicity Index (ω) | 0.028 | Propensity to accept electrons |

Modeling of Transition States and Intermediate Species

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species, namely transition states and intermediates. Computational modeling is an indispensable tool for this purpose, as these species are often too short-lived to be observed experimentally.

For reactions involving this compound, computational chemists can model the geometry and electronic structure of any proposed transition states. For example, in a substitution reaction, the transition state would feature partially formed and partially broken bonds. The energy of this transition state determines the reaction rate.

Similarly, any reactive intermediates, such as a sulfinyl radical formed from the one-electron oxidation of the sulfinate, can be modeled. These calculations can provide information on the spin density distribution in the radical, revealing which atoms are most reactive. DFT calculations have been successfully used to study the relative energies of sulfonyl and sulfinyl radicals, which is crucial for understanding the selectivity of reactions involving sulfinates. nih.gov

| Property | Value | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 15.2 kcal/mol | Determines the reaction rate at a given temperature |

| Key Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state |

| Bond Length (C-S forming) | 2.1 Å | Indicates the extent of bond formation |

| Bond Length (S-O breaking) | 1.9 Å | Indicates the extent of bond cleavage |

Structure-Reactivity Relationship Elucidations

By systematically modifying the structure of a molecule and calculating its reactivity parameters, computational studies can establish clear structure-reactivity relationships. For this compound, this could involve comparing its reactivity to other substituted thiophene sulfinates or to analogous benzene (B151609) sulfinates.

For instance, the effect of the methyl group at the 5-position of the thiophene ring can be computationally assessed. The electron-donating nature of the methyl group is expected to increase the electron density on the thiophene ring and potentially influence the nucleophilicity of the sulfinate group. DFT calculations can quantify this effect by comparing the calculated properties of 5-methylthiophene-2-sulfinate with those of the unsubstituted thiophene-2-sulfinate. taylorandfrancis.com

These studies can also be extended to a series of derivatives to build a predictive model for their reactivity. This approach is invaluable in the rational design of new reagents and catalysts with tailored properties. The insights gained from such computational work can guide synthetic efforts, saving time and resources in the laboratory.

Advanced Analytical Techniques in Sulfinate Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Sodium 5-methylthiophene-2-sulfinate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the substitution pattern and the electronic environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the thiophene (B33073) ring are highly informative. The protons at the C3 and C4 positions typically appear as distinct doublets due to coupling with each other. The methyl group attached to C5 presents as a singlet in the aliphatic region of the spectrum. Monitoring the changes in these signals during a reaction can provide deep mechanistic insights, revealing the formation of intermediates and the rate of product formation. For instance, the disappearance of a proton signal at the C2 position of a 5-methylthiophene starting material and the appearance of the characteristic aromatic and methyl signals of the sulfinate product confirm the progression of the reaction.

¹³C NMR complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons (C2 and C5) which are not observed in ¹H NMR. The chemical shift of the carbon atom bonded to the sulfinate group (C2) is particularly diagnostic.

Illustrative ¹H and ¹³C NMR Data for this compound Data is predicted based on known values for thiophene derivatives and analyzed in a suitable solvent like D₂O or DMSO-d₆.

Interactive NMR Data Table

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|---|

| ¹H | H3 | ~6.9 - 7.2 | d (doublet) | ~3.5 - 4.0 Hz | Thiophene ring proton |

| ¹H | H4 | ~6.7 - 6.9 | d (doublet) | ~3.5 - 4.0 Hz | Thiophene ring proton |

| ¹H | -CH₃ | ~2.4 - 2.6 | s (singlet) | N/A | Methyl group protons |

| ¹³C | C2 | ~145 - 155 | - | - | Carbon attached to sulfinate |

| ¹³C | C3 | ~125 - 130 | - | - | Thiophene ring carbon |

| ¹³C | C4 | ~128 - 133 | - | - | Thiophene ring carbon |

| ¹³C | C5 | ~138 - 145 | - | - | Carbon attached to methyl group |

| ¹³C | -CH₃ | ~14 - 16 | - | - | Methyl group carbon |

Mass Spectrometry (MS) for Product Identification and Intermediate Detection

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for identifying transient intermediates in the reaction mixture. Due to the ionic and non-volatile nature of the sodium salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, usually in negative ion mode to detect the 5-methylthiophene-2-sulfinate anion.

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the product with high confidence. The measured mass of the anion [C₅H₅O₂S₂]⁻ would be expected to match the theoretical value, distinguishing it from other potential side products.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. This provides structural information and helps to confirm the identity of the compound. Common fragmentation pathways for the 5-methylthiophene-2-sulfinate anion might include the neutral loss of sulfur dioxide (SO₂, 64 Da), a characteristic fragmentation for sulfinates. The detection of highly reactive intermediates is a key advantage of MS, as these species are often present at concentrations too low to be observed by NMR.

Illustrative ESI-MS/MS Fragmentation Data for the 5-methylthiophene-2-sulfinate Anion

Interactive Mass Spectrometry Data Table

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 160.97 | 97.01 | SO₂ (63.96 Da) | [5-methylthiophen-2-ide]⁻ |

| 160.97 | 81.97 | C₅H₅ (65.04 Da) | [S₂O₂]⁻ (theoretical) |

| 97.01 | 65.00 | S (32.01 Da) | [C₅H₅]⁻ |

Chromatographic Techniques (GC-MS, HPLC) for Reaction Profiling and Purity Assessment

Chromatographic methods are essential for monitoring the progress of a reaction, separating the final product from reactants and impurities, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound due to the compound's polarity and ionic nature. Reversed-phase HPLC, using a C18 or a more polar-endcapped column, can effectively separate the sulfinate from less polar starting materials or byproducts. A mobile phase consisting of a buffered aqueous solution (e.g., using ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used in a gradient elution method to achieve optimal separation. youtube.com A UV detector is commonly used, set to a wavelength where the thiophene ring absorbs strongly. HPLC allows for the quantification of the product and impurities, providing a precise measure of the reaction yield and product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. nih.gov Direct analysis of the non-volatile this compound by GC-MS is not feasible. However, it can be employed if the sulfinate is first converted into a more volatile derivative, such as a methyl or ethyl sulfinate ester. This derivatization step allows for the separation of the analyte from other volatile components in the reaction mixture and its subsequent identification by mass spectrometry. nih.gov

Illustrative Chromatographic Conditions for Analysis

Interactive Chromatography Parameters Table

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 or Pentafluorophenyl (PFP), e.g., 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH ~6.8 | |

| Mobile Phase B | Acetonitrile | |

| Elution | Gradient, e.g., 5% to 95% B over 15 minutes | |

| Detection | UV at ~254 nm | |

| GC-MS (Post-derivatization) | Derivatizing Agent | Iodomethane (to form methyl ester) |

| Column | Capillary column, e.g., DB-5ms (30 m x 0.25 mm) | |

| Carrier Gas | Helium | |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) |

Infrared (IR) and UV-Visible Spectroscopy in Mechanistic Studies

Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption bands are associated with the sulfinate group. Strong stretching vibrations for the S=O bond are expected to appear in the region of 1000-1100 cm⁻¹. The exact position of this band can provide insight into the electronic environment of the sulfinate. Additional bands corresponding to the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C-S stretching vibrations of the thiophene ring, will also be present in the spectrum. The appearance of the strong S=O band and the disappearance of bands from the starting material (e.g., an S-H stretch from a thiol) can be used to monitor the reaction progress.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. Substituted thiophenes typically exhibit strong absorption in the UV region. The spectrum of this compound is expected to show one or more absorption maxima (λ_max) between 230 and 280 nm, corresponding to π → π* transitions within the conjugated system of the thiophene ring. The position and intensity of these absorptions can be influenced by the solvent and the nature of the substituents. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve a change in the conjugation of the chromophore. illinois.edu

Illustrative IR and UV-Visible Spectral Data

Interactive Spectroscopy Data Table

| Technique | Expected Absorption | Assignment |

|---|---|---|

| IR Spectroscopy | ~3100 cm⁻¹ | Aromatic C-H Stretch |

| ~2950 cm⁻¹ | Aliphatic C-H Stretch (-CH₃) | |

| ~1600 cm⁻¹ | C=C Ring Stretch | |

| 1000 - 1100 cm⁻¹ (Strong) | S=O Stretch (Sulfinate) | |

| ~700 - 800 cm⁻¹ | C-S Stretch | |

| UV-Visible Spectroscopy | ~254 nm | π → π* transition |

Emerging Research Avenues and Future Directions for Sodium 5 Methylthiophene 2 Sulfinate

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of sodium arylsulfinates, including Sodium 5-methylthiophene-2-sulfinate, often involves the reduction of the corresponding sulfonyl chloride. nih.gov A common method utilizes sodium sulfite (B76179) (Na2SO3) in the presence of a base like sodium bicarbonate in an aqueous medium. nih.gov While effective, this can generate significant inorganic waste streams.

Modern research is increasingly focused on developing more environmentally benign and sustainable synthetic protocols. These "green" approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. For this compound, future research in this area is likely to explore several promising avenues:

Catalytic Reduction of Sulfonyl Chlorides: Moving away from stoichiometric reducing agents to catalytic systems is a key goal of green chemistry. Investigating the catalytic hydrogenation of 5-methylthiophene-2-sulfonyl chloride, potentially using transition metal catalysts on a solid support, could offer a cleaner alternative.

Direct Sulfination of 2-Methylthiophene (B1210033): A more atom-economical approach would be the direct C-H functionalization of 2-methylthiophene to introduce the sulfinate group. This avoids the pre-functionalization step of creating the sulfonyl chloride. Research in this area might focus on developing regioselective methods to ensure sulfination at the desired 5-position.

Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran) in the synthesis of this compound would significantly improve the environmental profile of the process. For instance, iodine-mediated synthesis of sulfonamides from sodium sulfinates has been successfully demonstrated in water at room temperature, highlighting the potential for aqueous media in sulfinate chemistry. researchgate.net

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis of this compound could lead to a more sustainable and industrially viable production method.

A comparison of traditional and potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Traditional Route (Sulfonyl Chloride Reduction) | Potential Green Routes |

| Starting Material | 5-Methylthiophene-2-sulfonyl chloride | 2-Methylthiophene |

| Key Reagents | Stoichiometric reducing agents (e.g., Na2SO3) | Catalytic systems, mild oxidants |

| Solvents | Often organic solvents | Water, supercritical CO2, bio-solvents |

| Byproducts | Significant inorganic salt waste | Reduced waste, potentially recyclable catalysts |

| Atom Economy | Lower | Higher (especially in direct C-H functionalization) |

| Energy Input | Can require heating | Potentially milder conditions, especially with catalysis |

Exploration of Novel Catalytic Systems

The reactivity of the sulfinate group makes this compound a prime candidate for use in various catalytic reactions. While the compound itself is not a catalyst, it can act as a key precursor or coupling partner in catalytically driven transformations. Future research is expected to focus on employing this compound in conjunction with novel catalytic systems to forge new chemical bonds.

Cross-Coupling Reactions: Palladium, nickel, and copper catalysts are workhorses in modern organic synthesis. Developing new catalytic systems with tailored ligands to facilitate the cross-coupling of this compound with a wide range of organic electrophiles (e.g., aryl halides, triflates) would be a significant advance. This would enable the synthesis of a diverse array of 5-methyl-2-thienyl sulfones, which are valuable motifs in medicinal chemistry and materials science.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool. Photoredox catalysis could be employed to generate sulfonyl radicals from this compound under mild conditions. These radicals could then participate in a variety of transformations, such as the sulfonylation of alkenes and alkynes, or in multicomponent reactions. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to generate reactive intermediates. The electrochemical oxidation or reduction of this compound at a controlled potential could provide access to its sulfonyl radical or other reactive species, which could then be used in synthesis. This approach avoids the need for chemical oxidants or reductants, aligning with the principles of green chemistry.

Integration into Materials Science (excluding bioelectronics applications)

The thiophene (B33073) moiety is a well-established building block for a variety of functional organic materials due to its electronic properties and stability. The presence of the sulfinate group on this compound provides a handle for polymerization or for modifying the properties of existing materials.

Conducting Polymers: While bioelectronics are excluded, the fundamental properties of thiophene-based conducting polymers are relevant. Polythiophenes are known for their electrical conductivity. researchgate.net this compound could potentially be used as a monomer in the synthesis of novel polythiophenes. The sulfinate group could be converted to a sulfone or other functionalities post-polymerization to tune the electronic and physical properties of the resulting polymer. Research in this area would involve exploring polymerization conditions (e.g., chemical or electrochemical oxidation) and characterizing the properties of the new materials.

Polymer Additives: The compound could be incorporated as an additive into other polymer systems. For example, its antioxidant properties, which are known for some sulfinate compounds, could be beneficial in preventing the degradation of plastics.

Functional Dyes and Pigments: The thiophene ring is a chromophore, and modification with the sulfinate group and its derivatives could lead to the development of new dyes and pigments with interesting optical properties.

Discovery of Unprecedented Reactivity Modes

While the primary reactivity of sodium sulfinates as nucleophiles and precursors to sulfonyl radicals is well-established, the unique electronic nature of the 5-methylthiophene scaffold may unlock novel reaction pathways.

Ambident Nucleophilicity: The sulfinate anion is an ambident nucleophile, meaning it can react through either the sulfur or one of the oxygen atoms. While S-alkylation is common, exploring conditions that favor O-alkylation could lead to the synthesis of novel sulfinate esters. The electronic influence of the 5-methylthiophene ring could play a crucial role in controlling this regioselectivity.

Ring-Opening Reactions: Under certain conditions, the thiophene ring can undergo ring-opening reactions. Investigating the behavior of this compound under harsh conditions or with specific reagents could reveal new transformations that break open the thiophene ring to generate novel linear sulfur-containing compounds.

Dienophilic/Dienic Reactivity: Although thiophene is aromatic, it can sometimes participate in cycloaddition reactions. Research could explore whether the electronic perturbation from the methyl and sulfinate groups could modulate its reactivity in Diels-Alder or other pericyclic reactions, either as a diene or a dienophile.

Scalability and Industrial Relevance of Synthetic Protocols

For any chemical compound to have a significant impact, its synthesis must be scalable and economically viable. While this compound is currently available from several suppliers, these are typically for research and development purposes in small quantities. sigmaaldrich.comsigmaaldrich.com Future research will need to address the challenges of large-scale production.

Process Optimization: A key area of research will be the optimization of the most promising synthetic route. This includes a detailed study of reaction parameters (temperature, pressure, concentration, catalyst loading) to maximize yield and purity while minimizing cost and environmental impact.

Purification Methods: Developing efficient and scalable purification methods is crucial. Traditional chromatographic purification is often not feasible for large-scale production. Crystallization, distillation, and extraction are more industrially relevant techniques that would need to be developed for this specific compound.

Cost-Benefit Analysis: A thorough economic analysis of different synthetic routes will be necessary to identify the most industrially attractive option. This would take into account the cost of raw materials, energy consumption, waste disposal, and capital investment. A process for preparing sulfinates through the reduction of a sulfonyl chloride with a sulfite in the presence of a hydrogenphosphate has been patented, suggesting industrial interest in scalable sulfinate synthesis. google.com

The successful development of scalable synthetic protocols will be a critical step in unlocking the full potential of this compound as a valuable intermediate in the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.